molecular formula C25H30N2O3S B301182 5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one

5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one

Cat. No. B301182
M. Wt: 438.6 g/mol
InChI Key: YQYIDYWBMUZUQE-MPVWDOOLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one, also known as EITPB, is a synthetic compound that belongs to the thiazolidinone family. EITPB has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.

Mechanism of Action

The mechanism of action of 5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is complex and involves multiple pathways. 5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been shown to interact with various enzymes and proteins, including cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and nuclear factor-kappa B (NF-κB). 5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one inhibits the activity of these enzymes and proteins, leading to a reduction in inflammation, oxidative stress, and cell proliferation.
Biochemical and Physiological Effects:
5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been shown to possess significant biochemical and physiological effects. In vitro studies have demonstrated that 5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one inhibits the activity of COX-2, iNOS, and NF-κB, leading to a reduction in inflammation and oxidative stress. In vivo studies have shown that 5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has significant anti-inflammatory and antioxidant properties, which make it a potential drug candidate for the treatment of various diseases, including cancer and diabetes.

Advantages and Limitations for Lab Experiments

5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. 5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is stable under standard laboratory conditions and can be stored for extended periods without significant degradation. However, 5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one also has some limitations for lab experiments. It is a relatively new compound, and its mechanism of action and physiological effects are not fully understood. Further research is needed to elucidate the pharmacokinetics and pharmacodynamics of 5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one.

Future Directions

There are several future directions for the research of 5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one. First, further studies are needed to elucidate the mechanism of action of 5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one and its physiological effects. Second, 5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one could be investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. Third, 5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one could be used as a tool to study the mechanism of action of various enzymes and proteins. Finally, the synthesis of 5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one could be optimized to improve its yield and purity.

Synthesis Methods

The synthesis of 5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one involves the reaction of 3-ethoxy-4-hydroxybenzaldehyde with isobutyl bromide, followed by the addition of propylamine and thiosemicarbazide. The final product is obtained after the reaction of the intermediate compound with phenylhydrazine. The synthesis of 5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one is a multistep process that requires careful control of reaction conditions and purification methods.

Scientific Research Applications

5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential applications in various scientific fields. In medicinal chemistry, 5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and inflammation. In pharmacology, 5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been shown to possess significant antioxidant and anti-inflammatory properties. In biochemistry, 5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one has been used as a tool to study the mechanism of action of various enzymes and proteins.

properties

Product Name

5-(3-Ethoxy-4-isobutoxybenzylidene)-2-(phenylimino)-3-propyl-1,3-thiazolidin-4-one

Molecular Formula

C25H30N2O3S

Molecular Weight

438.6 g/mol

IUPAC Name

(5E)-5-[[3-ethoxy-4-(2-methylpropoxy)phenyl]methylidene]-2-phenylimino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C25H30N2O3S/c1-5-14-27-24(28)23(31-25(27)26-20-10-8-7-9-11-20)16-19-12-13-21(30-17-18(3)4)22(15-19)29-6-2/h7-13,15-16,18H,5-6,14,17H2,1-4H3/b23-16+,26-25?

InChI Key

YQYIDYWBMUZUQE-MPVWDOOLSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C\C2=CC(=C(C=C2)OCC(C)C)OCC)/SC1=NC3=CC=CC=C3

SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(C)C)OCC)SC1=NC3=CC=CC=C3

Canonical SMILES

CCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC(C)C)OCC)SC1=NC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.